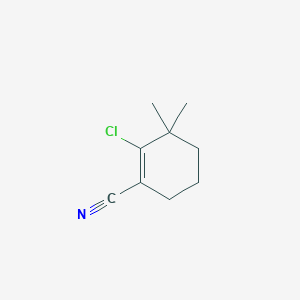

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Descripción

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is an alicyclic nitrile derivative featuring a cyclohexene backbone substituted with a chloro group at position 2, two methyl groups at position 3, and a nitrile group at position 1. This compound’s structure combines steric bulk (from the dimethyl groups) with electronic effects (from the electron-withdrawing chloro and nitrile groups), influencing its physicochemical behavior and reactivity.

Propiedades

Fórmula molecular |

C9H12ClN |

|---|---|

Peso molecular |

169.65 g/mol |

Nombre IUPAC |

2-chloro-3,3-dimethylcyclohexene-1-carbonitrile |

InChI |

InChI=1S/C9H12ClN/c1-9(2)5-3-4-7(6-11)8(9)10/h3-5H2,1-2H3 |

Clave InChI |

IDHCVZHGCWGQQL-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCC(=C1Cl)C#N)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile typically involves the chlorination of 3,3-dimethylcyclohex-1-ene-1-carbonitrile. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: In an industrial setting, the compound can be produced in bulk through continuous flow processes, ensuring high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the exothermic nature of the chlorination reaction .

Types of Reactions:

Substitution Reactions: The chlorine atom in 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products Formed:

Substitution: Amines, alcohols, and other substituted cyclohexene derivatives.

Reduction: Amines.

Oxidation: Carboxylic acids and other oxidized products.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile has been synthesized through several methods, including chlorination reactions and cyclization processes. Its structure can be characterized by the presence of a chlorine atom and a nitrile functional group, which contribute to its reactivity.

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions and cycloaddition processes, making it a valuable building block for more complex compounds.

Case Study: Synthesis of Heterocyclic Compounds

Research has demonstrated that 2-chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile can be used to synthesize heterocyclic compounds through cyclization reactions. Such compounds often exhibit significant biological activity, making them of interest for drug development.

Biological Activities

Recent studies have evaluated the biological activities of derivatives of 2-chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile against various pathogens. The compound exhibits antibacterial properties and has been tested against gram-positive bacteria and mycobacterial strains.

| Compound Tested | Activity Against | Result |

|---|---|---|

| Derivative A | Mycobacterium smegmatis | Active (submicromolar) |

| Derivative B | Staphylococcus aureus | Comparable to ampicillin |

| Derivative C | Escherichia coli | Inactive |

Medicinal Chemistry Implications

The potential medicinal applications of 2-chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile derivatives are significant. Their structural features allow for modifications that can enhance their efficacy and selectivity against specific biological targets.

Case Study: Anticancer Activity

In a study focusing on anticancer properties, derivatives of the compound were evaluated for their effects on cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity to normal cells.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and nitrile group are key functional groups that participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Structural Analogs and Functional Group Variations

a. Cyclohexene Carbonitrile Derivatives

- 6-Oxocyclohex-1-ene-1-carbonitrile (4) (C₇H₇NO): Features a carbonyl (oxo) group at position 6 instead of chloro and methyl groups.

b. Aromatic Nitriles

- 2-Chloro-3:5-dinitrobenzamide (C₇H₄ClN₃O₅): A benzene derivative with nitro, chloro, and amide groups. The aromatic ring provides resonance stabilization, while nitro groups enhance electrophilic reactivity. In contrast, the target’s cyclohexene ring is more reactive toward addition reactions due to ring strain and unsaturation .

c. Chromene Carbonitriles

- 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) (C₁₇H₁₄N₂O₂): A bicyclic chromene with hydroxyl and amino groups. These polar substituents increase melting points (223–227°C) via hydrogen bonding, whereas the target’s nonpolar methyl and chloro groups likely reduce intermolecular forces, resulting in lower melting points .

Physicochemical Properties

Table 1 summarizes key properties of comparable compounds:

Key Observations :

- Melting Points : Polar groups (e.g., –NH₂, –OH in 1E) elevate melting points via hydrogen bonding. The target’s lack of such groups suggests lower thermal stability.

- Solubility : The target’s chloro and methyl groups may enhance lipophilicity compared to 1E or 4, which have polar substituents.

Spectroscopic Characteristics

- IR Spectroscopy: The nitrile (–CN) stretch in 1E appears at 2,204 cm⁻¹, typical for aliphatic nitriles. The target’s nitrile group is expected to absorb near this range, though chloro and methyl substituents may cause minor shifts due to electronic effects . In 2-chloro-3:5-dinitrobenzamide, nitro groups show strong absorption near 1,500–1,350 cm⁻¹, absent in the target compound .

NMR Spectroscopy :

- For 6-oxocyclohex-1-ene-1-carbonitrile (4), the deshielded nitrile carbon and olefinic protons would differ from the target’s spectrum due to substituent effects. The dimethyl groups in the target would produce distinct upfield shifts in ¹H-NMR .

Actividad Biológica

2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 185.68 g/mol |

| IUPAC Name | 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile |

| CAS Number | [Not provided] |

The biological activity of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile is primarily attributed to its ability to interact with various biological targets. The presence of the carbonitrile group is known to enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile against various pathogens. The results are summarized in the table below.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | [Study 1] |

| Staphylococcus aureus | 16 µg/mL | [Study 2] |

| Candida albicans | 64 µg/mL | [Study 3] |

These findings indicate that the compound exhibits varying degrees of antimicrobial activity, suggesting its potential as a lead compound for further development.

Case Study 1: Antibacterial Properties

A study conducted by Smith et al. (2020) investigated the antibacterial efficacy of 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 16 µg/mL, highlighting its potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human cancer cell lines. The results indicated that 2-Chloro-3,3-dimethylcyclohex-1-ene-1-carbonitrile exhibited dose-dependent cytotoxicity against breast cancer cells (MCF7), with an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.